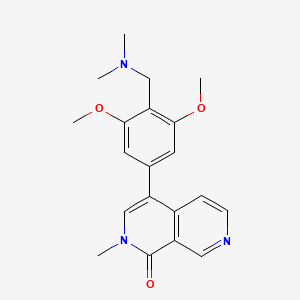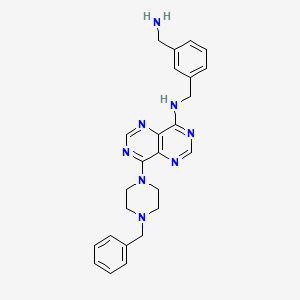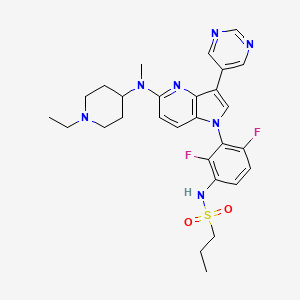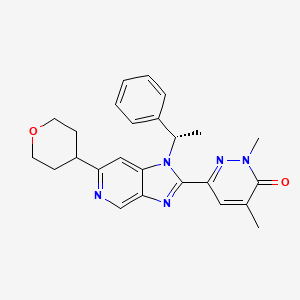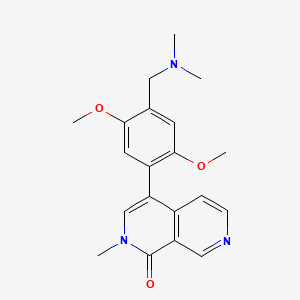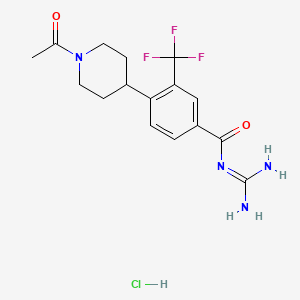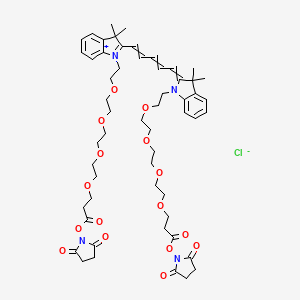
Bis-(N,N'-NHS-PEG4)-Cy5
Vue d'ensemble
Description
Bis-(N,N’-NHS-PEG4)-Cy5 is a compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). The PEG linker is functionalized with N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in bioconjugation and labeling applications due to its water solubility, stability, and ability to form stable amide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N,N’-NHS-PEG4)-Cy5 typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form NHS-PEG.
Conjugation with Cy5: The activated NHS-PEG is then reacted with Cy5 dye, which contains primary amine groups, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of Bis-(N,N’-NHS-PEG4)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and DCC.
Large-Scale Conjugation: The activated PEG is then conjugated with Cy5 dye in large reactors, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(N,N’-NHS-PEG4)-Cy5 primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, Cy5 dye.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of NHS esters. Mild temperatures and neutral to slightly basic pH (7-9) are preferred.
Major Products
The major product of the reaction between Bis-(N,N’-NHS-PEG4)-Cy5 and primary amines is a stable amide bond, linking the PEG-Cy5 conjugate to the target molecule.
Applications De Recherche Scientifique
Bis-(N,N’-NHS-PEG4)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a cross-linking reagent.
Biology: Employed in labeling proteins, peptides, and other biomolecules for imaging and tracking studies.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
Mécanisme D'action
The mechanism of action of Bis-(N,N’-NHS-PEG4)-Cy5 involves the formation of stable amide bonds with primary amines. The NHS esters react with amine groups on target molecules, resulting in the covalent attachment of the PEG-Cy5 conjugate. This allows for the labeling and tracking of biomolecules in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(N,N’-NHS-PEG5): Similar to Bis-(N,N’-NHS-PEG4)-Cy5 but with a longer PEG linker.
Di-(N-succinimidyl) glutarate: Another NHS ester-based cross-linker but without the PEG linker.
Azido-dPEG4-NHS ester: Contains an azido group for click chemistry applications.
Uniqueness
Bis-(N,N’-NHS-PEG4)-Cy5 is unique due to its combination of a PEG linker and a Cy5 dye, providing both water solubility and fluorescence. This makes it particularly useful for imaging and tracking applications in biological and medical research.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFOGFOTIHXBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H73ClN4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


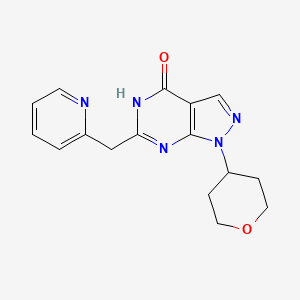
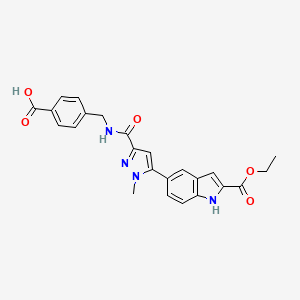
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
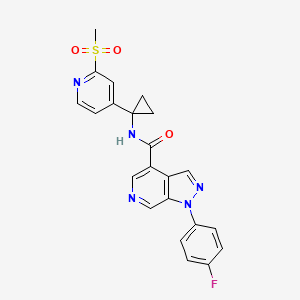
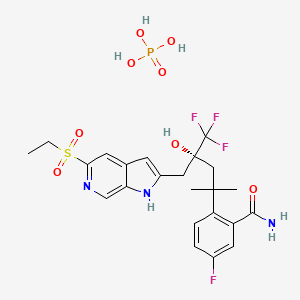
![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
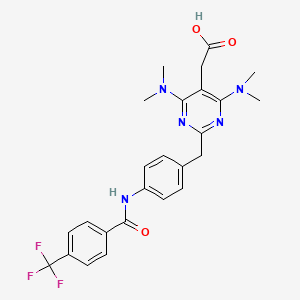
![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)
